

BI-3802 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: BI-3802

Cat. No.: B606081

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Abstract

BI-3802 is a first-in-class small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1] Unlike traditional inhibitors, **BI-3802** functions as a "molecular glue," inducing the polymerization of the BCL6 BTB domain. This induced polymerization enhances the interaction between BCL6 and the SIAH1 E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of BCL6.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **BI-3802**, including methods to assess its binding to BCL6, its ability to disrupt BCL6-corepressor interactions, and its efficacy in inducing BCL6 degradation.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers and is a key oncogenic driver in a significant portion of diffuse large B-cell lymphomas (DLBCL).[1] BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT and BCOR, to its BTB domain.[5] The development of small molecules that can effectively inhibit BCL6 function has been a long-standing goal in cancer therapy.

BI-3802 represents a novel therapeutic strategy by not just inhibiting but actively promoting the degradation of the BCL6 protein.[1] This molecule binds to the BTB domain of BCL6 and induces its polymerization, creating a neo-surface that is recognized by the SIAH1 E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[2][3][4] This mechanism of action results in a more profound and sustained suppression of BCL6 activity compared to simple inhibition of corepressor binding.

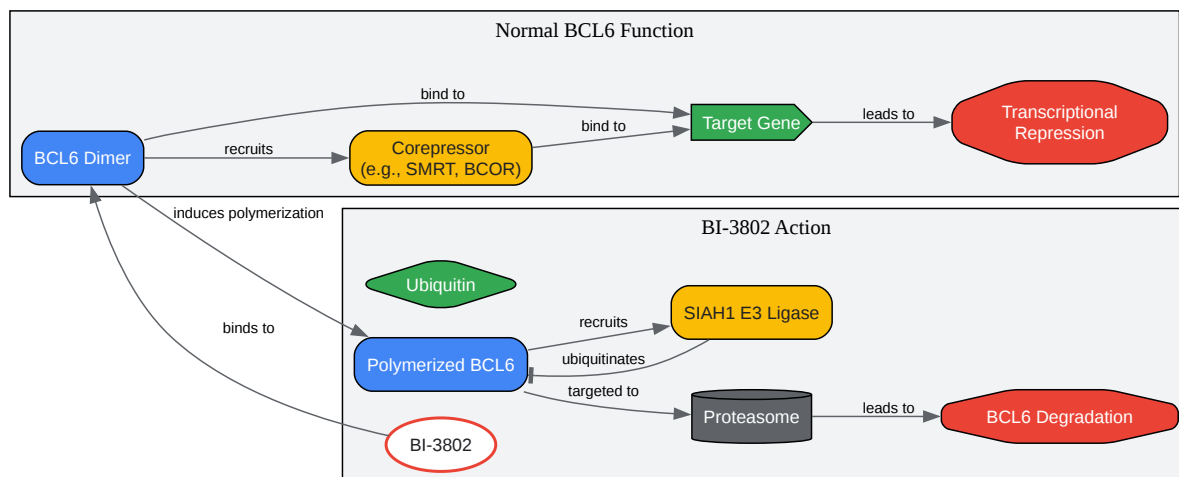
These application notes provide detailed protocols for essential in vitro assays to study the effects of **BI-3802**, including Time-Resolved Fluorescence Energy Transfer (TR-FRET) to measure the disruption of BCL6-corepressor interactions, a LUMIER (Luminescence-based Mammalian Interactome) assay to assess these interactions in a cellular context, and Western blotting to quantify BCL6 degradation.

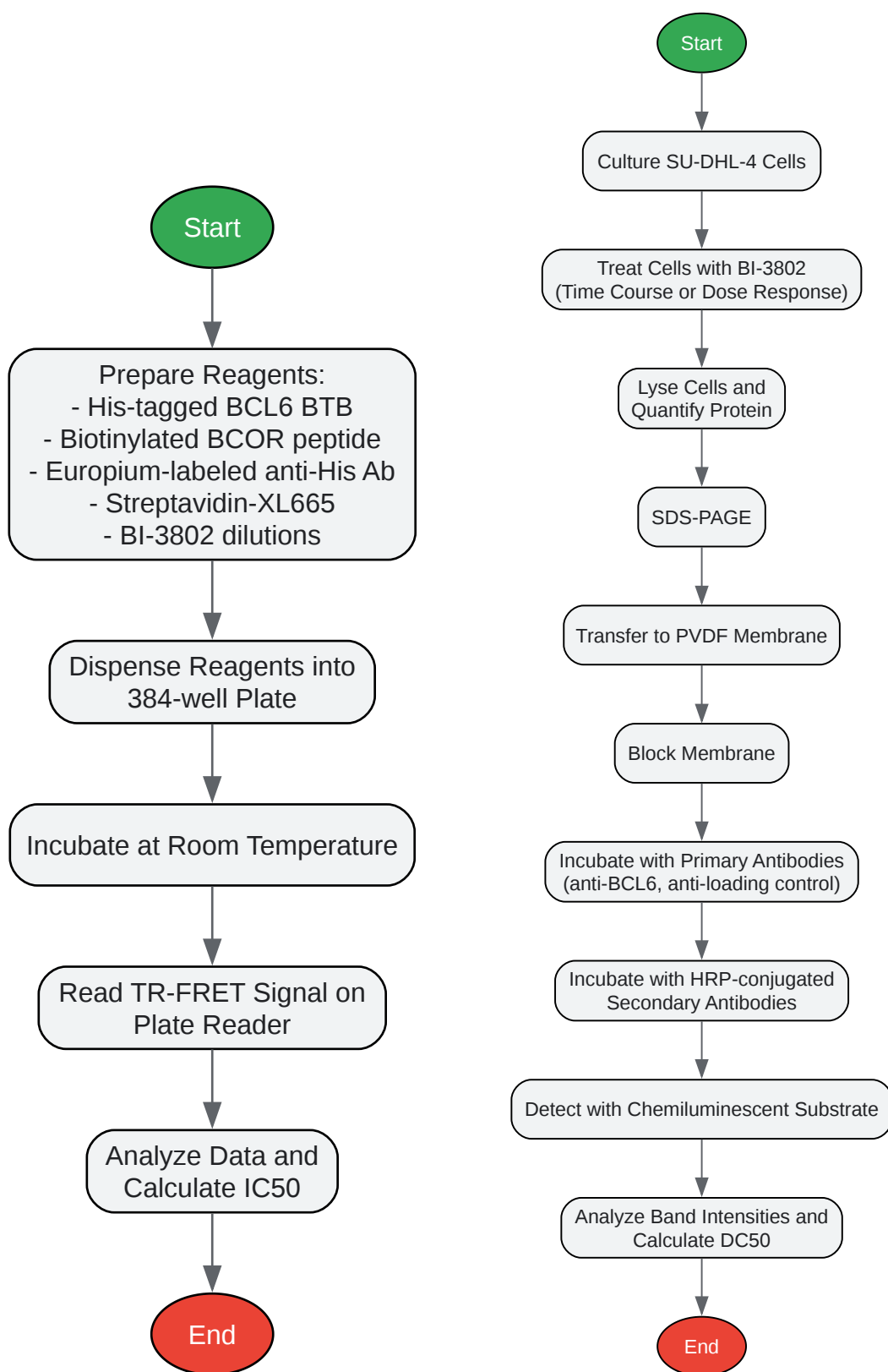
Mechanism of Action of BI-3802

BI-3802 is a potent degrader of the BCL6 protein.[5] Its mechanism of action involves a unique process of induced protein polymerization.[2][3][4]

- **Binding to the BCL6 BTB Domain:** **BI-3802** binds to a specific pocket within the BTB domain of BCL6.[6]
- **Induction of Polymerization:** This binding event induces a conformational change that promotes the self-assembly of BCL6 BTB domain dimers into higher-order polymers or filaments.[2][3][4]
- **Recruitment of SIAH1 E3 Ligase:** The polymerized BCL6 acts as a scaffold that enhances the recruitment of the SIAH1 E3 ubiquitin ligase.[2][3][4]
- **Ubiquitination and Proteasomal Degradation:** SIAH1 then ubiquitinates BCL6, marking it for degradation by the 26S proteasome.[2][3][4]

This process leads to a significant reduction in cellular BCL6 levels, resulting in the de-repression of BCL6 target genes and potent anti-proliferative effects in BCL6-dependent cancer cells.[1][7]





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